3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Description

BenchChem offers high-quality 3-Bromo-4-(dimethylsulfamoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(dimethylsulfamoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZZRMYVFSLWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

An In-depth Technical Guide to 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid, a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical structure, physicochemical properties, a robust synthesis protocol, and detailed analytical characterization methods. The document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's attributes and its potential as a versatile chemical building block. While experimental data for this specific molecule is limited in published literature, this guide synthesizes information from established chemical principles and data from closely related analogues to provide a reliable and scientifically grounded resource.

Introduction

3-Bromo-4-(dimethylsulfamoyl)benzoic acid belongs to the class of substituted benzoic acids, incorporating three key functional groups: a carboxylic acid, a bromine atom, and an N,N-dimethylsulfonamide. This trifunctional arrangement makes it a highly valuable intermediate in the synthesis of complex organic molecules. The carboxylic acid provides a handle for amide coupling and esterification reactions, the bromine atom allows for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the sulfonamide moiety can influence solubility, polarity, and biological activity through hydrogen bonding interactions. Its structural complexity and synthetic versatility position it as a key starting material for creating libraries of compounds in drug discovery campaigns.

Chemical Identity and Structure

The structural integrity of a chemical intermediate is paramount. The following section details the fundamental identifiers for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.

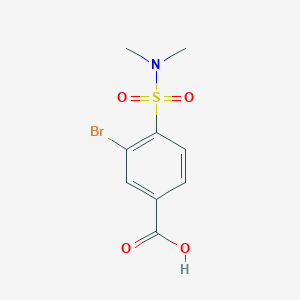

Chemical Structure

The molecule consists of a benzene ring substituted at position 1 with a carboxylic acid group, at position 3 with a bromine atom, and at position 4 with an N,N-dimethylsulfamoyl group.

Caption: Chemical Structure of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 3-Bromo-4-(N,N-dimethylsulfamoyl)benzoic acid | - |

| Molecular Formula | C₉H₁₀BrNO₄S | [1] |

| Molecular Weight | 308.15 g/mol | [2] |

| Monoisotopic Mass | 306.9514 Da | [1] |

| CAS Number | Not assigned / Found for isomer | - |

| SMILES | CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br | [1] |

| InChI | InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | [1] |

| InChIKey | PVZZRMYVFSLWKH-UHFFFAOYSA-N | [1] |

Note: The CAS number 473477-03-1 corresponds to the isomer 4-Bromo-3-(N,N-dimethylsulfamoyl)benzoic acid.[2][3] A specific CAS number for the title compound is not readily found in public databases.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its potential biological interactions. The data below are based on computational predictions from reliable sources, as experimental data is not widely available.

| Property | Predicted Value | Reference |

| XlogP | 1.3 | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Predicted ~3.5-4.0 | - |

| Solubility | Soluble in DMSO, Methanol | [4] |

The presence of the polar carboxylic acid and sulfonamide groups suggests some solubility in polar organic solvents, while the bromo-substituted aromatic ring provides lipophilic character, as reflected in the predicted XlogP value. The carboxylic acid is expected to be the most acidic proton, with a pKa typical for a benzoic acid derivative.

Synthesis and Purification

While a specific, published synthesis for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is not available, a reliable synthetic route can be designed based on established organic chemistry transformations. The most logical approach involves a three-step process starting from 3-bromo-4-methylbenzoic acid.

Proposed Synthetic Pathway

The synthesis involves:

-

Benzylic Bromination: Radical-initiated bromination of the methyl group of 3-bromo-4-methylbenzoic acid.

-

Oxidation: Oxidation of the resulting benzylic bromide to a sulfonyl chloride. This step is conceptual; a more standard approach involves chlorosulfonation of a suitable precursor.

-

Amination: Reaction of the intermediate sulfonyl chloride with dimethylamine to form the final N,N-dimethylsulfonamide product.

A more field-proven approach would be the direct chlorosulfonation of 2-bromobenzoic acid, followed by amination. However, controlling the regioselectivity of the chlorosulfonation can be challenging. Therefore, we present a plausible, albeit multi-step, route starting from a defined precursor.

A more direct and industrially common approach for preparing aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with an amine.[5] The key challenge is often the synthesis of the sulfonyl chloride intermediate itself. A plausible route to the required intermediate, 3-bromo-4-(chlorosulfonyl)benzoic acid , could start from 2-bromobenzoic acid via chlorosulfonation.[6]

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Predictive)

This protocol describes the synthesis starting from the key intermediate, 3-bromo-4-(chlorosulfonyl)benzoic acid.

Step 1: Synthesis of 3-Bromo-4-(N,N-dimethylsulfamoyl)benzoic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-4-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Prepare a solution of dimethylamine (2.2 eq, either as a solution in THF or bubbled as a gas) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in THF. Add this solution dropwise to the cooled sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C. The causality for using a base is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding water. Acidify the aqueous mixture to a pH of ~2 with 10% hydrochloric acid (HCl) to ensure the carboxylic acid is protonated. This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove any remaining salts.

-

Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. This self-validating step ensures that impurities are removed, which can be confirmed by subsequent analytical characterization.

Spectroscopic and Analytical Characterization (Predictive)

Confirming the structure and purity of the final product is a critical step. The following data are predicted based on the known effects of the functional groups on standard spectroscopic techniques.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons: Three signals in the 7.5-8.5 ppm range. Expect a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the 1,2,4-substitution pattern. Methyl protons: A singlet around 2.7-3.0 ppm, integrating to 6H. Carboxylic acid proton: A broad singlet >12 ppm. |

| ¹³C NMR | Aromatic carbons: Six signals in the 120-145 ppm range. Carbonyl carbon: A signal around 165-170 ppm. Methyl carbons: A signal around 38-42 ppm. |

| Mass Spec. (ESI-) | Expected [M-H]⁻ at m/z ≈ 306.0 and 308.0, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. |

| IR Spectroscopy | O-H stretch (acid): Very broad band from 2500-3300 cm⁻¹. C=O stretch (acid): Strong, sharp band at ~1700 cm⁻¹. S=O stretch (sulfonamide): Two strong bands at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region. |

Reactivity and Potential Applications

3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a versatile synthetic intermediate due to its distinct reactive sites.

-

Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the extension of the molecular scaffold. This is the most common site for derivatization in medicinal chemistry.

-

Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position, providing a powerful tool for generating structural diversity.

-

Sulfonamide Group: The N,N-dimethylsulfonamide is generally stable but can influence the molecule's overall electronic properties and conformation. Its hydrogen bond accepting capability can be crucial for molecular recognition in biological systems.

Given these features, the primary application of this compound is as a building block in the synthesis of pharmacologically active agents . Related bromo-benzoic acid derivatives have been utilized in the synthesis of biphenyl amides and other complex heterocyclic systems.[7]

Safety and Handling

No specific toxicology data is available for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. However, based on data for structurally similar compounds such as 3-Bromo-4-(methylsulfonyl)benzoic acid, the following hazards should be assumed:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Recommended Handling Procedures:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a synthetically valuable compound with significant potential for use in research and development, particularly within the pharmaceutical industry. Its multifunctional nature allows for a wide range of chemical transformations, making it an ideal scaffold for building diverse molecular libraries. While experimental data on the compound itself is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling based on established chemical principles and analysis of related structures.

References

-

Haj Houssein, M., et al. (2020). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Available at: [Link]

-

Baranczak, A., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available at: [Link]

-

Tucker, J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of sulfonamides by S-N coupling. Available at: [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

- Larsen, R. D. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. U.S. Patent 3,203,987. Google Patents.

-

PubChemLite. 3-bromo-4-(dimethylsulfamoyl)benzoic acid (C9H10BrNO4S). Available at: [Link]

-

PubChem. 2-(((4-Bromo-3-(diethylsulfamoyl)phenyl)carbonyl)amino)benzoic acid. Available at: [Link]

-

SpectraBase. 3-Bromo-4-methyl-benzoic acid. Available at: [Link]

-

GSRS. 2-((4-BROMO-3-(DIETHYLSULFAMOYL)BENZOYL)AMINO)BENZOIC ACID. Available at: [Link]

-

PubMed. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. Available at: [Link]

-

LookChem. Cas 354-44-9,Dimethylsulfamoyl fluoride. Available at: [Link]

-

NIST WebBook. Benzoic acid, 3-bromo-, methyl ester. Available at: [Link]

-

PubChemLite. 3-bromo-4-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). Available at: [Link]

-

Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Available at: [Link]

- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

Sources

- 1. PubChemLite - 3-bromo-4-(dimethylsulfamoyl)benzoic acid (C9H10BrNO4S) [pubchemlite.lcsb.uni.lu]

- 2. 473477-03-1 CAS MSDS (4-BROMO-3-[(DIMETHYLAMINO)SULFONYL]BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 473477-03-1|4-Bromo-3-(N,N-dimethylsulfamoyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 7. 3-溴-4-甲基苯甲酸 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

Technical Analysis: Acidity and pKa Profile of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

This guide provides an in-depth technical analysis of the acidity and physicochemical properties of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. It is structured to support researchers in drug discovery and chemical development who require precise physicochemical data for lead optimization and formulation.

Executive Summary

3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a poly-functionalized aromatic acid characterized by a significant depression in pKa relative to the benzoic acid scaffold. The molecule features two potent electron-withdrawing groups (EWGs)—a bromine atom at the meta position and a dimethylsulfamoyl moiety at the para position—which synergistically stabilize the carboxylate anion.

-

Predicted pKa : 3.15 ± 0.10 (Calculated via Hammett Linear Free Energy Relationship).

-

Acidity Class : Moderately strong organic acid (approx. 10-fold more acidic than benzoic acid).

-

Physicochemical Profile : Low aqueous solubility in the unionized state (pH < 3); significant lipophilicity modulation due to the sulfonamide core.

Structural Analysis & Electronic Environment

The acidity of this molecule is dictated by the stability of its conjugate base. The negative charge on the carboxylate oxygen is delocalized and stabilized by the electronic environment of the benzene ring.

Functional Group Inventory

| Position | Group | Electronic Effect ( | Mechanism of Action |

| C1 | Carboxylic Acid (-COOH) | N/A | Ionizable center (Proton donor). |

| C3 | Bromine (-Br) | Inductive (-I) : Strong withdrawal through the | |

| C4 | Dimethylsulfamoyl ( | Inductive/Field (-I/-F) : Strong withdrawal due to sulfonyl group. Resonance (-R) : Withdrawal via |

Structural Diagram and Equilibrium

The following diagram illustrates the dissociation equilibrium and the numbering scheme used for the Hammett analysis.

Figure 1: Dissociation equilibrium of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. The anion is stabilized by the electron-withdrawing nature of the Br and Sulfamoyl groups.

Theoretical pKa Determination (Hammett Equation)

In the absence of direct experimental literature for this specific derivative, the Hammett Equation provides the most rigorous method for estimation. This approach utilizes the substituent constants (

The Equation

- : pKa of unsubstituted benzoic acid = 4.20 .

- (Rho) : Reaction constant for benzoic acid ionization in water = 1.00 .

- : Sum of Hammett constants for all substituents.

Calculation Parameters

We utilize the standard Hammett constants (

-

3-Bromo (

) : The halogen is in the meta position relative to the carboxyl group. -

4-Dimethylsulfamoyl (

) : The-

Reference Value: The closely related methylsulfonyl group (

) has a -

Adjustment: The dimethyl substitution on the nitrogen increases electron density on the nitrogen atom (via +I effect of methyls), making it a better donor to the sulfur atom, slightly mitigating the sulfur's withdrawing power compared to

. However, it remains a strong EWG. -

Selected Value: +0.65 (Conservative estimate between

and

-

Final Calculation

Validation : The closely related compound 4-(methylsulfonyl)benzoic acid has an experimental pKa of 3.48 . Our target molecule has an additional bromine atom (EWG), which should further lower the pKa.

- .

-

This cross-validation suggests the pKa lies firmly in the 3.10 – 3.20 range.

Physicochemical Implications

Solubility Profile

-

Low pH (pH < 2) : The molecule exists in its unionized (neutral) form. Due to the lipophilic bromine and dimethyl groups, water solubility will be low (predicted < 0.5 mg/mL).

-

Physiological pH (pH 7.4) : The molecule will be >99.9% ionized (anionic). Solubility will increase drastically due to solvation of the carboxylate anion.

-

Formulation Note : For stock solutions, dissolve in DMSO or methanol first, or use a basic buffer (pH > 8) to ensure complete dissolution.

Lipophilicity (LogP/LogD)

-

LogP (Unionized) : Predicted ~ 2.3 . The bromine and methyl groups increase lipophilicity, while the sulfonamide core adds polarity.

-

LogD (pH 7.4) : Will be significantly lower (approx -1.0 to 0.0) due to ionization, limiting passive membrane permeability in the ionized state but preventing accumulation in lipid bilayers.

Experimental Protocol for pKa Determination

For researchers needing to experimentally verify this value, the Potentiometric Titration method is the gold standard for this pKa range.

Materials

-

Compound : ~5 mg of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (High purity >98%).

-

Solvent : Carbonate-free distilled water (degassed).

-

Co-solvent : Methanol or Dioxane (if water solubility is too low to start).

-

Titrant : 0.1 M KOH (Standardized).

-

Instrument : Potentiometric autotitrator (e.g., Mettler Toledo, Sirius T3).

Workflow Diagram

Figure 2: Standard Operating Procedure for Potentiometric pKa Determination.

Data Processing (Yasuda-Shedlovsky Extrapolation)

If a co-solvent (e.g., Methanol) is used to solubilize the compound:

-

Perform titrations at three different co-solvent ratios (e.g., 20%, 30%, 40% MeOH).

-

Plot

vs. -

The y-intercept represents the aqueous pKa.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

-

Sigma-Aldrich. 4-(Methylsulfonyl)benzoic acid Product Specification & Data. (Used as reference standard for sulfonyl group acidity).

-

PubChem. Compound Summary for CID 24848280 (4-Methylsulfonylbenzoic acid). National Library of Medicine.[3]

- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Thermodynamic Stability of Sulfonamide-Substituted Benzoic Acids

Executive Summary

This guide provides a rigorous technical analysis of the thermodynamic stability, solubility profiles, and solid-state characterization of sulfonamide-substituted benzoic acids (e.g., 4-sulfamoylbenzoic acid/Carzenide). These moieties are critical pharmacophores in diuretic and carbonic anhydrase inhibitor development. This document is designed for formulation scientists and process chemists, focusing on the causality between molecular synthons and macroscopic stability.

Molecular Architecture & Supramolecular Synthons[1]

The thermodynamic behavior of sulfonamide-substituted benzoic acids is governed by the competition between two primary hydrogen-bonding motifs. Understanding this competition is the prerequisite for controlling polymorphism and solubility.

The Synthon Competition

In the solid state, these molecules do not pack randomly. They follow specific "supramolecular synthons":

-

Carboxylic Acid Homodimers: The classic

motif where two carboxylic acid groups form a cyclic dimer.[1] This is energetically robust ( -

Sulfonamide Catemers: The sulfonamide group (

) acts as both a donor and acceptor.[1] It often forms infinite chains (catemers) or lateral dimers involving the sulfonyl oxygens and the amino hydrogens.[1]

Thermodynamic Implication: The stability of a specific polymorph depends on which interaction dominates. If the carboxylic acid dimer persists, the lattice energy is generally higher (more stable).[1] If the sulfonamide group disrupts this to form a heterosynthon (acid-to-sulfonamide bonding), the resulting polymorph may be metastable but more soluble.[1]

Solubility Thermodynamics: Protocol & Modeling

Solubility is not merely a physical constant; it is a thermodynamic function of temperature and solvent interaction. We utilize the Modified Apelblat Equation for modeling, as it accounts for the non-ideal behavior of these polar solutes in polar protic solvents.

Experimental Protocol: Laser Monitoring Method

Standard gravimetric methods are prone to sampling errors.[1] We recommend a dynamic laser monitoring system.

Step-by-Step Workflow:

-

Preparation: Load excess solute and solvent into a jacketed equilibrium vessel.

-

Equilibration: Agitate at 400 rpm.

-

Temperature Ramp: Heat the slurry slowly (0.1 K/min).

-

Detection: A laser beam passes through the solution. A photodiode detects transmittance.

-

Endpoint: The temperature at which transmittance hits maximum (clear solution) is recorded as

.[1]

Visualization: Solubility Measurement Workflow

Figure 1: Dynamic laser monitoring workflow for precise solubility determination.

Mathematical Modeling (The Apelblat Equation)

To correlate the experimental data, use the Modified Apelblat equation:

Where:

- is the mole fraction solubility.

- is the absolute temperature.[2]

- are empirical constants derived from regression.

Representative Data Trends (Theoretical): Based on the polarity of the sulfonamide group, the solubility hierarchy typically follows the dielectric constant and H-bond capability of the solvent.

| Solvent System | Solubility Trend ( | Thermodynamic Driver |

| Ethanol | High (Increases significantly) | Entropy-driven (Solvent structure breaking) |

| Methanol | Moderate | Enthalpy-driven |

| Water | Low ( | Hydrophobic effect of the benzene ring |

| Acetone | Moderate/High | Dipole-dipole interactions |

Solid-State Characterization & Polymorphism

Sulfonamides are historically known for "disappearing polymorphs."[1] Rigorous thermal analysis is required to distinguish between Enantiotropic (reversible transition) and Monotropic (irreversible) systems.[1]

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine melting point (

-

Sample: 3–5 mg of dried powder in a crimped aluminum pan.

-

Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation).

-

Ramp Rate: 10 K/min.

-

Note: If a phase transition is suspected, perform a "Heat-Cool-Heat" cycle to erase thermal history.

-

Visualization: Polymorphic Energy Landscape

Figure 2: Energy landscape showing the relationship between metastable and stable forms.

Thermal Decomposition Kinetics

For process safety and stability indicating assays, knowing the decomposition kinetics is vital. Sulfonamide-benzoic acids typically decompose via decarboxylation and

TGA Analysis & Kissinger Method

To calculate the Activation Energy (

Apply the Kissinger Equation :

-

Plot

vs -

The slope equals

.

Typical Stability Profile:

-

Dehydration (if hydrate): 80°C – 120°C.[1]

-

Melting/Decomposition: 285°C – 295°C (Sharp endotherm followed immediately by exotherm).[1]

References

-

Solubility Modeling (Apelblat)

- Title: Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temper

- Source: Journal of Chemical & Engineering D

-

URL:[Link]

-

Polymorphism in Sulfonamides

-

Thermal Decomposition Kinetics

- Title: Study on Thermal Decomposition Kinetics of Sulfonamide Potenti

- Source: Asian Journal of Chemistry.

-

URL:[Link]

-

Compound Specific Data (Carzenide)

-

Title: 4-Sulfamoylbenzoic acid (Carzenide) - Chemical Safety & Properties.[1]

- Source: Santa Cruz Biotechnology / MedChemExpress.

-

Sources

3-Bromo-4-(dimethylsulfamoyl)benzoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 3-Bromo-4-(dimethylsulfamoyl)benzoic acid emerges as a compound of significant interest, embodying a unique convergence of chemical functionalities that are highly sought after in medicinal chemistry. This technical guide provides an in-depth exploration of this molecule, not as a standalone therapeutic, but as a privileged starting material for the synthesis of targeted inhibitors. We will dissect the constituent functional groups, elucidate their strategic importance, and present a comprehensive overview of its potential applications, with a particular focus on the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and protein kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their quest for next-generation therapies.

The Anatomy of a Privileged Scaffold: Deconstructing 3-Bromo-4-(dimethylsulfamoyl)benzoic Acid

The structure of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a testament to rational drug design, where each functional group is strategically positioned to confer desirable physicochemical and pharmacological properties.

-

The Benzoic Acid Moiety: The carboxylic acid group is a cornerstone of many pharmacophores, primarily due to its ability to act as a hydrogen bond donor and acceptor, as well as its potential for ionic interactions.[1] However, its inherent acidity can sometimes lead to poor membrane permeability and metabolic liabilities.[1] The strategic placement of other functional groups on the phenyl ring can modulate the pKa of the carboxylic acid, fine-tuning its properties for optimal target engagement and pharmacokinetic profile.

-

The Dimethylsulfamoyl Group: The sulfonamide functional group is a versatile player in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[2][3] The dimethylsulfamoyl moiety, in particular, offers several advantages. It is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets.[4] Furthermore, its non-classical bioisosteric relationship with the carboxylic acid group allows for molecular diversity and the potential to overcome some of the drawbacks associated with carboxylic acids.[5]

-

The Bromo Substituent: The strategic placement of a bromine atom on the aromatic ring provides a valuable synthetic handle for further molecular elaboration. It readily participates in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents to explore the chemical space around the core scaffold. This is a critical aspect of structure-activity relationship (SAR) studies in lead optimization.

The confluence of these three functional groups makes 3-Bromo-4-(dimethylsulfamoyl)benzoic acid a highly attractive starting point for the synthesis of compound libraries targeting a variety of enzymes and receptors.

A Prime Candidate for PARP Inhibition: A Hypothetical Drug Design Workflow

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway, and their inhibition has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][6] Many potent PARP inhibitors feature a substituted benzamide core, which mimics the nicotinamide portion of the NAD+ substrate.[7]

Given its structural features, 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is an ideal starting material for the synthesis of novel PARP inhibitors. The carboxylic acid can be readily converted to a primary amide, which is a key pharmacophoric element for PARP-1 inhibition. The bromo substituent provides a vector for introducing diversity to probe the adenosine-binding pocket of the enzyme.

Caption: Hypothetical synthetic pathway for PARP inhibitors.

Experimental Protocol: Synthesis of a Benzamide Library for PARP Inhibitor Screening

-

Acid Chloride Formation: To a solution of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess). Stir the mixture for 1 hour at 0 °C and then at room temperature for 4 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the primary amide.

-

Suzuki Coupling for Library Generation: In a microwave vial, combine the primary amide (1.0 eq), a diverse panel of aryl boronic acids (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a mixture of 1,4-dioxane and water. Heat the reaction in a microwave reactor at 100-120 °C for 30-60 minutes. Purify the resulting products by column chromatography.

Expanding Horizons: A Scaffold for Kinase Inhibitor Development

Protein kinases are another major class of drug targets, particularly in oncology and inflammatory diseases. A significant number of kinase inhibitors are based on substituted aromatic scaffolds that occupy the ATP-binding site of the enzyme. The structural motifs present in 3-Bromo-4-(dimethylsulfamoyl)benzoic acid are also well-suited for the design of kinase inhibitors. For instance, derivatives of 4-bromo-N-phenylbenzamide have shown promise as FGFR1 inhibitors.[8]

The synthetic versatility of the bromo substituent allows for the introduction of various hinge-binding motifs, while modifications of the amide portion can be used to achieve selectivity and improve physicochemical properties.

Caption: Logic diagram for kinase inhibitor design.

Quantitative Insights from Related Scaffolds

While specific biological data for derivatives of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is not extensively published, the activity of structurally related compounds provides a strong rationale for its potential.

| Compound Class | Target | Example IC50 Values | Reference |

| Sulfamoyl-benzamides | h-NTPDases | 0.28 - 2.88 µM | [9] |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | FGFR1 | 1.25 - 2.31 µM | [8] |

| Thieno[3,4-d]imidazole-4-carboxamides | PARP-1 | Similar to Olaparib | [6] |

| 3-substituted benzamides | PARP | Ki < 2 µM | [7] |

Conclusion and Future Perspectives

3-Bromo-4-(dimethylsulfamoyl)benzoic acid represents a highly promising and versatile scaffold for the development of targeted therapies. Its unique combination of a modifiable carboxylic acid, a bioisosterically relevant sulfonamide, and a synthetically tractable bromo group makes it an ideal starting point for the creation of diverse compound libraries. The strong precedent for the use of its constituent motifs in successful PARP and kinase inhibitors provides a solid foundation for future drug discovery efforts. As researchers continue to explore novel chemical space in the pursuit of more effective and selective therapeutics, scaffolds like 3-Bromo-4-(dimethylsulfamoyl)benzoic acid will undoubtedly play a crucial role in shaping the future of medicine.

References

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- Talele, T. T. (2016). The “sulfonamide” motif in the discovery of antibacterial agents. European Journal of Medicinal Chemistry, 121, 624-648.

- Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 772.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150.

- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Medicinal Chemistry, 14(8), 1549-1562.

-

Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved from [Link]

- Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775-777.

- The recent progress of sulfonamide in medicinal chemistry. (2020).

- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry, 19(21), 3565-3595.

- Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. (2023). European Journal of Medicinal Chemistry, 254, 115286.

-

3-bromo-4-(dimethylsulfamoyl)benzoic acid. PubChem. Retrieved from [Link]

- Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2021). RSC Advances, 11(52), 32895-32909.

- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

- Anticancer and kinase inhibitors, benzopyrone derivatives. (2021). [Journal name, volume(issue), pages].

- 2-(3-Bromophenyl)

- Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (2017). Current Bioactive Compounds, 13(3), 221-229.

- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.

Sources

- 1. 473477-03-1|4-Bromo-3-(N,N-dimethylsulfamoyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. PubChemLite - 3-bromo-4-(dimethylsulfamoyl)benzoic acid (C9H10BrNO4S) [pubchemlite.lcsb.uni.lu]

- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold [mdpi.com]

- 7. Novel inhibitors of poly(ADP-ribose) synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.indiamart.com [m.indiamart.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Authored by a Senior Application Scientist

Introduction: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a valuable building block in medicinal chemistry and drug development. Its trifunctional nature, featuring a carboxylic acid, a sulfonamide, and a bromine atom, allows for diverse chemical modifications, making it an important intermediate in the synthesis of various pharmaceutical agents. This document provides a detailed, two-step synthetic protocol for the preparation of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid, designed for researchers and scientists in the field of organic synthesis. The presented methodology is based on established chemical principles and provides insights into the rationale behind the experimental choices to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is most effectively achieved through a two-step process. This pathway begins with the formation of the key intermediate, 4-(dimethylsulfamoyl)benzoic acid, from 4-carboxybenzenesulfonyl chloride. The subsequent step involves the regioselective bromination of this intermediate to yield the final product. This approach ensures high yields and purity by utilizing well-understood and reliable reactions.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, accompanied by key quantitative data and characterization information.

Step 1: Synthesis of 4-(N,N-Dimethylsulfamoyl)benzoic acid

The initial step involves the reaction of 4-carboxybenzenesulfonyl chloride with dimethylamine to form the corresponding sulfonamide. This is a classic nucleophilic acyl substitution reaction at the sulfonyl chloride functional group.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-carboxybenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of dimethylamine (2.2 eq, typically a 40% aqueous solution or a solution in THF) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with aqueous HCl (e.g., 1M HCl) to a pH of approximately 2-3.

-

The resulting precipitate, 4-(N,N-dimethylsulfamoyl)benzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the desired product.

Causality Behind Experimental Choices:

-

Low Temperature: The addition of dimethylamine is performed at low temperatures to control the exothermicity of the reaction and to minimize potential side reactions.

-

Excess Dimethylamine: A slight excess of dimethylamine is used to ensure the complete consumption of the sulfonyl chloride and to neutralize the HCl generated during the reaction.

-

Acidification: Acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid, which is sparingly soluble in acidic aqueous media.

Step 2: Synthesis of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

The second step is the electrophilic aromatic substitution of 4-(N,N-dimethylsulfamoyl)benzoic acid with a suitable brominating agent. The dimethylsulfamoyl group is a deactivating but ortho, para-directing group. Since the para position is occupied by the carboxylic acid, bromination is directed to the ortho position (position 3).

Experimental Protocol:

-

To a solution of 4-(N,N-dimethylsulfamoyl)benzoic acid (1.0 eq) in a suitable solvent like acetic acid or a mixture of acetic acid and water, add N-bromosuccinimide (NBS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction by TLC or HPLC.

-

Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water.

-

The precipitated crude product is collected by vacuum filtration.

-

The crude solid is then washed with cold water and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination. It provides a slow and controlled release of electrophilic bromine, which can lead to higher selectivity and fewer side products.

-

Acetic Acid as Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is stable to the reaction conditions.

-

Recrystallization: This purification technique is employed to remove any unreacted starting material and potential side products, such as dibrominated species, yielding a product of high purity.

Quantitative Data Summary

| Parameter | Step 1: 4-(N,N-Dimethylsulfamoyl)benzoic acid | Step 2: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid |

| Starting Material | 4-Carboxybenzenesulfonyl chloride | 4-(N,N-Dimethylsulfamoyl)benzoic acid |

| Key Reagents | Dimethylamine | N-Bromosuccinimide (NBS) |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Acetic Acid |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |

| Reaction Time | 2-4 hours | 12-24 hours |

| Typical Yield | > 90% | 80-90% |

| Purification Method | Precipitation and Filtration | Recrystallization |

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.

Caption: Two-step synthesis of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.

Trustworthiness and Self-Validation

The protocols described herein are based on fundamental and widely practiced organic chemistry reactions. The progress of each step can be reliably monitored using standard analytical techniques such as TLC and HPLC. The identity and purity of the intermediate and final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the success of the synthesis.

References

-

General Sulfonamide Synthesis: For a general overview of sulfonamide synthesis from sulfonyl chlorides and amines, please refer to standard organic chemistry textbooks or review articles on the topic. A representative example can be found in the synthesis of various sulfonamide derivatives.[1][2]

-

Electrophilic Aromatic Bromination: The principles of electrophilic aromatic substitution, including the directing effects of substituents and the use of various brominating agents like NBS, are well-documented in the chemical literature.[3][4]

-

Synthesis of Dialkylsulfamylbenzoic Acids: A general strategy for the synthesis of related compounds, which supports the proposed first step of the synthesis.[5]

-

Properties of 4-(N,N-Dimethylsulfamoyl)benzoic acid: Information on the starting material for the second step of the synthesis.[6][7]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. 4-DIMETHYLSULFAMOYL-BENZOIC ACID | 1206-37-7 [chemicalbook.com]

Application Note: Esterification Protocols for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Strategic Overview & Chemical Analysis

The esterification of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid represents a critical transformation in medicinal chemistry, often serving as an intermediate for SGLT2 inhibitors or other sulfonamide-based therapeutics.[1]

Substrate Analysis[2]

-

Electronic Environment: The benzoic acid core is highly electron-deficient due to the synergistic withdrawing effects of the para-dimethylsulfamoyl group (

, strong EWG) and the meta-bromo substituent ( -

Reactivity Implications:

-

Acid-Catalyzed Esterification (Fischer): The electron-deficient ring reduces the basicity of the carbonyl oxygen, potentially slowing down protonation—the rate-limiting step in traditional Fischer esterification.

-

Acyl Chloride Formation: Conversely, the electron deficiency increases the electrophilicity of the carbonyl carbon, making the formation of the acyl chloride (via

or -

Base-Promoted Alkylation: The acidity of the carboxylic acid is enhanced (

), allowing for facile deprotonation by mild bases (

-

-

Steric Considerations: The carboxylic acid at

is relatively unhindered (flanked by protons at

Method Selection Matrix

| Method | Reagents | Suitability | Pros | Cons |

| A. Acyl Chloride Activation | Scale-Up (>10g) | High conversion, cost-effective, robust.[1][2] | Requires inert atmosphere; acidic byproducts.[1][3] | |

| B. Base-Promoted Alkylation | Library/Small Scale (<1g) | Mild conditions, no acidic vapors, parallel friendly.[1] | Removal of DMF required; MeI toxicity. | |

| C. Fischer Esterification | Legacy/Green | Simple setup.[1] | Slower kinetics for electron-poor acids; equilibrium limited.[1] |

Experimental Protocols

Protocol A: Scalable Synthesis via Acyl Chloride (Preferred)

Best for generating multigram quantities of the methyl ester with high purity.

Workflow Diagram

Figure 1: Step-wise workflow for the Acyl Chloride esterification route.

Materials

-

Substrate: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (3.0 – 5.0 equiv)[1] -

Solvent: Methanol (anhydrous)[1]

-

Auxiliary: Dichloromethane (DCM), Toluene (for azeotroping)[1]

Procedure

-

Activation:

-

Charge a flame-dried round-bottom flask (RBF) with the benzoic acid substrate.

-

Add Thionyl Chloride (neat, 3-5 mL per gram of substrate).[1] Note: If solubility is poor, add a minimal amount of anhydrous Toluene or DCM.

-

Add a catalytic drop of DMF (dimethylformamide) to accelerate the formation of the Vilsmeier-Haack intermediate.

-

Attach a reflux condenser with a

drying tube or -

Heat to reflux (

) for 2–3 hours. Monitor by the cessation of gas evolution (

-

-

Evaporation:

-

Cool the mixture to room temperature.

-

Concentrate in vacuo to remove excess

.[1] -

Critical Step: Co-evaporate with anhydrous Toluene (

) to remove trace thionyl chloride, ensuring the subsequent alcoholysis is not overly violent.

-

-

Esterification:

-

Workup:

-

Remove volatiles in vacuo.[1]

-

Redissolve the residue in Ethyl Acetate.[6]

-

Wash sequentially with:

-

Dry over

, filter, and concentrate. -

Purification: The product is typically pure enough for the next step. If necessary, recrystallize from MeOH/Water or purify via silica flash chromatography (Hexanes/EtOAc).[1]

-

Protocol B: Mild Alkylation (Library Scale)

Best for small-scale parallel synthesis or if avoiding acidic conditions is required.[1]

Materials

-

Substrate: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 equiv)

-

Electrophile: Methyl Iodide (

) (1.2 – 1.5 equiv)[1] -

Base: Potassium Carbonate (

) (2.0 equiv)[1] -

Solvent: DMF (Dimethylformamide) or Acetone[1]

Procedure

-

Dissolution:

-

In a vial or flask, dissolve the acid substrate in DMF (approx. 0.2 M concentration).[1]

-

-

Deprotonation:

-

Add powdered

. The suspension may bubble slightly as

-

-

Alkylation:

-

Add Methyl Iodide dropwise.[1]

-

Stir at room temperature for 4–12 hours. Note: For electron-deficient acids, the carboxylate is less nucleophilic; if the reaction is slow, heat to

.

-

-

Workup:

-

Dilute the reaction mixture with water (5x volume).

-

Extract with Ethyl Acetate (

).[1] -

Wash the organic layer copiously with water (to remove DMF) and Brine.

-

Dry over

and concentrate.

-

Analytical Data & Validation

To validate the synthesis, compare the isolated product against these expected spectral characteristics.

Expected NMR (400 MHz, )

-

Aromatic Region:

-

ppm (d,

-

ppm (dd,

-

ppm (d,

-

ppm (d,

-

Aliphatic Region:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure Toluene co-evaporation is thorough; use anhydrous MeOH.[1] |

| Starting Material Remains (Method B) | Low Nucleophilicity | Heat reaction to |

| New Spot on TLC (Polar) | Hydrolysis of Sulfonamide | Unlikely with |

Safety & Handling

-

Thionyl Chloride (

): Highly corrosive and reacts violently with water to release -

Methyl Iodide (

): A potent alkylating agent and suspected carcinogen.[1] Use gloves and handle in a hood.[1][4] Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before disposal.[1] -

Sulfonamide Derivatives: Generally stable, but avoid prolonged exposure to strong base at high temperatures to prevent potential desulfonylation.[1]

References

-

BenchChem. (2025).[1][3][4] Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. Retrieved from [1]

-

ResearchGate. (2019).[1] Thionyl Chloride Induced Convenient Synthesis of Benzamides/Esters from Electron-Deficient Benzoic Acids. European Chemical Bulletin, 8(4), 123-127.[1][7] Retrieved from

-

Organic Syntheses. General Procedures for Acid Chloride Formation and Esterification. Org. Synth. Coll. Vol. 3, p. 169.[1]

-

PubChem. (2025).[1][4] Compound Summary: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.[1] Retrieved from [1]

-

International Journal of Scientific & Technology Research. (2020). Esterification Of Substituted Benzoic Acids With Alcohols. IJSTR, 9(2). Retrieved from [1][8]

Sources

- 1. 3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid | C14H11BrO4S | CID 15664738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. researchtrend.net [researchtrend.net]

- 7. researchgate.net [researchgate.net]

- 8. ijstr.org [ijstr.org]

Application Notes and Protocols: Activating the Carboxylic Acid of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Introduction

The formation of amide and ester bonds from carboxylic acids is a cornerstone of modern organic and medicinal chemistry.[1] However, the direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Consequently, the carboxylic acid moiety must first be "activated" to enhance its electrophilicity.[2] This guide provides a detailed overview of reagents and protocols for the activation of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid, a compound whose structural features present unique synthetic challenges.

The subject molecule, 3-Bromo-4-(dimethylsulfamoyl)benzoic acid, possesses a sterically hindered carboxylic acid group ortho to a bulky bromine atom. Furthermore, the benzene ring is substituted with two electron-withdrawing groups: the bromine atom and the dimethylsulfamoyl group.[3][4] These features decrease the nucleophilicity of the carboxylate and can impede the approach of coupling reagents and nucleophiles, often leading to low conversion rates and necessitating carefully optimized reaction conditions.[5][6]

This document is intended for researchers, scientists, and drug development professionals. It will explore a range of activation strategies, from classic acid chloride formation to the use of modern coupling reagents, providing detailed, field-tested protocols and the underlying chemical principles for each method.

The Challenge: Activating a Sterically Hindered and Electron-Deficient Carboxylic Acid

The structure of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid introduces two primary obstacles to efficient activation and subsequent coupling:

-

Steric Hindrance: The bromine atom in the ortho position to the carboxylic acid group physically obstructs the reaction center. This steric bulk can hinder the approach of both the activating reagent and the incoming nucleophile (amine or alcohol), slowing down the reaction rate.[1][6]

-

Electronic Deactivation: Both the bromo and dimethylsulfamoyl substituents are electron-withdrawing groups.[3][4] They reduce the electron density of the aromatic ring and, by extension, the carboxylate group.[7][8][9] This electronic deactivation makes the carboxylate a weaker nucleophile, slowing its initial reaction with the activating reagent.[3]

Overcoming these challenges requires the selection of highly efficient activating agents and carefully optimized reaction conditions, which may include elevated temperatures or the use of potent catalysts.[6][10]

Method 1: Conversion to Acyl Halides

One of the most traditional and potent methods for carboxylic acid activation is the conversion to an acyl halide, typically an acyl chloride.[5] Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.

A. Using Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and cost-effective reagent for converting carboxylic acids to acyl chlorides.[11][12][13] The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.

Mechanism of Action

The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination cascade, driven by the formation of stable gaseous byproducts (SO₂ and HCl), yields the acyl chloride.

Workflow: Acyl Chloride Formation with SOCl₂

Caption: Workflow for acyl chloride synthesis using SOCl₂.

Detailed Protocol: Synthesis of 3-Bromo-4-(dimethylsulfamoyl)benzoyl chloride

Materials:

-

3-Bromo-4-(dimethylsulfamoyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Dry round-bottom flask with reflux condenser and gas outlet (to scrub HCl/SO₂)

-

Heating mantle

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 eq). The reaction can be run neat or in a high-boiling inert solvent like toluene.

-

Reagent Addition: Carefully add an excess of thionyl chloride (2-5 eq) to the flask. A catalytic amount of DMF can be added to accelerate the reaction, but caution is advised as it can promote side reactions.

-

Reaction: Heat the mixture to reflux (approx. 79 °C for neat SOCl₂) until the evolution of gas (HCl and SO₂) ceases (typically 2-4 hours).[11] The reaction progress can be monitored by observing the dissolution of the solid starting material.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride by distillation, followed by evaporation under high vacuum. The resulting crude acyl chloride is often used immediately in the next step without further purification.[11]

Self-Validation: The successful formation of the acyl chloride can be confirmed by reacting a small aliquot with methanol and observing the rapid formation of the corresponding methyl ester via GC-MS or LC-MS analysis.

B. Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is a milder and often more effective alternative to thionyl chloride, particularly for substrates sensitive to harsh conditions. The reactions can be run at lower temperatures, and the byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.

Detailed Protocol: Acyl Chloride Formation with Oxalyl Chloride

Materials:

-

3-Bromo-4-(dimethylsulfamoyl)benzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dry, inert atmosphere reaction setup

Procedure:

-

Setup: To a solution of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or by quenching an aliquot with an amine to check for amide formation.

-

Work-up: Once the reaction is complete, remove the solvent and excess reagent in vacuo. The resulting acyl chloride is highly moisture-sensitive and should be used immediately.

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reaction Temp. | High (Reflux) | Low (0 °C to RT) |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Selectivity | Lower, can be harsh | Higher, milder conditions |

| Cost | Lower | Higher |

| Catalyst | DMF (optional) | DMF (required) |

Method 2: Modern Peptide Coupling Reagents

For syntheses requiring milder conditions, especially when sensitive functional groups are present, modern peptide coupling reagents are the method of choice.[5][14] These reagents convert the carboxylic acid into a reactive intermediate in situ, which then reacts with an amine or alcohol.[5]

A. Carbodiimide-Mediated Coupling: EDC with HOBt/HOAt

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide and ester formation.[15][16] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16][17] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[14][16] To prevent this and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are used. These additives trap the O-acylisourea to form a more stable and reactive active ester.[14]

Mechanism: EDC/HOBt Activation

Sources

- 1. chimia.ch [chimia.ch]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 5. hepatochem.com [hepatochem.com]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 9. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. ijcea.org [ijcea.org]

- 14. bachem.com [bachem.com]

- 15. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 16. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-Bromo-4-(dimethylsulfamoyl)benzoic acid?

A1: The impurity profile of crude 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is largely dependent on its synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., isomers, over-brominated species), and residual solvents or reagents. A thorough understanding of the synthetic pathway is crucial for anticipating and identifying potential impurities.

Q2: Which analytical techniques are recommended for assessing the purity of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment.

-

Thin-Layer Chromatography (TLC): An excellent initial technique for a quick purity check and to monitor the progress of a purification process.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can resolve closely related impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can help identify and quantify impurities with distinct spectral signatures.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point.

Q3: What are the primary purification methods for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid?

A3: The two most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Troubleshooting Guide

Recrystallization Issues

Q4: I'm having trouble finding a suitable solvent for the recrystallization of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. What should I look for?

A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For benzoic acid derivatives, common choices include water, ethanol, methanol, acetic acid, or mixtures of these solvents.[1][2] The key is to perform small-scale solubility tests with various solvents to identify the optimal one for your specific crude material.

Solvent Selection Workflow

Caption: Decision workflow for selecting a recrystallization solvent.

Q5: My product "oils out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point.[3] It can also be caused by the solution being too concentrated or cooling too rapidly.[3]

Troubleshooting "Oiling Out":

-

Re-heat the solution to dissolve the oil.

-

Add more solvent to decrease the concentration.

-

Allow the solution to cool more slowly. You can do this by insulating the flask.

-

If the problem persists, consider a preliminary purification step like a charcoal treatment to remove colored impurities, or switch to a different recrystallization solvent.[3]

Q6: The yield of my recrystallized product is very low. What are the likely causes?

A6: Low recovery can stem from several factors:

-

Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.[3]

-

Premature crystallization: If the product crystallizes during a hot gravity filtration step, it will be lost.[3]

-

Washing with a solvent that is not ice-cold: This can redissolve some of your purified crystals.[3]

To improve your yield, use the minimum amount of hot solvent necessary for dissolution, preheat your filtration apparatus during hot gravity filtration, and always wash the collected crystals with a minimal amount of ice-cold solvent.[3]

Column Chromatography Issues

Q7: What is a good starting point for a mobile phase for the column chromatography of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid?

A7: For a polar, acidic compound like this, a typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The addition of a small amount of acetic acid (0.1-1%) to the mobile phase can help to improve the peak shape and reduce tailing by keeping the carboxylic acid protonated. It is highly recommended to first develop the separation on TLC to determine the optimal solvent ratio.

Q8: My compound is streaking on the TLC plate and the column. How can I get sharper bands?

A8: Streaking is often a sign that the compound is interacting too strongly with the stationary phase or that the sample is overloaded.

-

Add a modifier to the mobile phase: As mentioned above, adding a small amount of a competing acid like acetic acid can significantly improve the chromatography of acidic compounds.

-

Reduce the sample load: Overloading the column or TLC plate is a common cause of poor separation.

-

Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.

Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The specific solvent and volumes should be optimized based on small-scale trials.

-

Dissolution: In an Erlenmeyer flask, add the crude 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]

-

(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

-

Hot Gravity Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.[4]

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Recrystallization Workflow Diagram

Sources

Technical Support Center: Recrystallization of Sulfonamide Benzoic Acids

Status: Operational Ticket ID: REC-SULFA-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation[1][2][3][4]

Executive Summary

Recrystallizing sulfonamide benzoic acids (e.g., Carzenide, Probenecid precursors, Furosemide intermediates) presents a unique dual-challenge. You are balancing the hydrophilic, acidic functionality of the carboxylic acid/sulfonamide moiety against the hydrophobic aromatic core .

Common failure modes in this class are not random; they are thermodynamic inevitabilities if process parameters are not tightly controlled.[1][3][4] The most frequent tickets we receive involve "oiling out" (Liquid-Liquid Phase Separation) and polymorphic inconsistency .[2][3]

This guide synthesizes thermodynamic principles with practical, bench-proven protocols to resolve these issues.

Module 1: Solvent Selection Strategy

Q1: Which solvent system should I screen first?

Recommendation: Do not rely on single solvents. Sulfonamide benzoic acids typically require binary solvent systems to balance their amphiphilic nature.

-

The "Good" Solvent: Must disrupt the strong intermolecular hydrogen bonding (dimers) between sulfonamide units.

-

The "Anti-Solvent": Must lower the solubility of the hydrophobic aromatic ring.

Standard Screening Hierarchy:

| Priority | Solvent System | Ratio (v/v) | Mechanism | Best For |

| 1 (Gold Std) | Ethanol / Water | 80:20 | Protic/Protic match.[1][2][3][4] Water acts as a antisolvent for the aromatic core but solvates the ionic/acidic heads. | General purification; removal of inorganic salts. |

| 2 (High Purity) | Ethyl Acetate / n-Hexane | Reflux in EtOAc, add Hexane until turbid | Polar/Non-polar gradient.[1][2][3][4] Excellent for rejecting polar impurities.[1][3][4] | Removing colored organic impurities; high-yield recovery.[1][2][3][4] |

| 3 (Green) | 2-MeTHF / Heptane | Variable | 2-MeTHF has superior separation from water and higher boiling point than THF.[1][2][4] | Eco-friendly processes; scaling up.[1][3][4] |

| 4 (Difficult) | DMSO / Water | DMSO (min vol) / Water (excess) | "Drowning out" crystallization.[1][2][3] | Highly insoluble compounds (MP > 250°C).[1][3][4] |

Technical Note: Avoid basic solvents (e.g., Pyridine) unless you intend to form a salt.[1][3][4] The goal is to purify the neutral acid.

Visual Workflow: Solvent Screening Decision Tree

Figure 1: Decision logic for selecting the optimal binary solvent system based on initial solubility observations.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q2: My product separates as a sticky oil droplets instead of crystals. Why?

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1][2][3][4][5] This occurs when the solution enters a "miscibility gap" (metastable zone) where the oil phase is thermodynamically more stable than the solid phase.

Root Causes for Sulfonamides:

-

Impurities: They depress the melting point of your solid.[1][4][6] If the effective melting point drops below your operating temperature, the product melts before it crystallizes.[6][7]

-

Supersaturation: Cooling too fast drives the concentration into the "labile zone" where oil droplets form spontaneously.

The Fix: The "Two-Pot" Protocol

Do not simply cool the oil. It will harden into an impure glass.[1][3][4]

-

Re-dissolve: Heat the mixture until the oil fully re-dissolves into a clear solution.

-

Add "Good" Solvent: Add 10-15% more of the dissolving solvent (e.g., Ethanol).[1][3][4] This shifts the phase diagram away from the miscibility gap.

-

Seed at High T: Add pure seed crystals while the solution is still hot (just below the saturation point).

-

Isothermal Hold: Hold the temperature steady for 30 minutes after seeding. Let the crystals grow before cooling further.[4]

Visual Mechanism: Oiling Out vs. Crystallization [1][2][3][4][5][7]

Figure 2: Thermodynamic divergence between oiling out (metastable liquid separation) and true crystallization.

Module 3: Polymorphism & Purity

Q3: My melting point is fluctuating between batches (e.g., 228°C vs 232°C).

Diagnosis: Sulfonamides are prone to synthon polymorphism .[1][3][4]

The sulfonamide group (

Corrective Action:

-

To stabilize the Dimer (High MP form): Use solvents that compete for hydrogen bonding (e.g., Methanol or Ethanol).[3] The solvent temporarily blocks the formation of kinetic chains, allowing the thermodynamically stable dimers to organize slowly.

-

To ensure consistency: Always use the same cooling ramp rate (e.g., 0.5°C/min). Rapid cooling locks in the random (catemer) packing.

Standard Operating Procedure (SOP): Binary Recrystallization

Target Compound: Generic Sulfonamide Benzoic Acid Solvent System: Ethyl Acetate (Solvent) / n-Hexane (Antisolvent)[1][2][3][10]

-

Dissolution:

-

Clarification (Optional but Recommended):

-

Crystallization:

-

Nucleation & Growth:

-

Harvest:

References

-

BenchChem Technical Support. (2025).[1][3][4][10] Technical Support Center: Recrystallization of Sulfonamide Products - Oiling Out Troubleshooting. BenchChem.[1][3][4][10] Link[1][2][3]

-

Sanphui, P., et al. (2010).[3][4] Polymorphism in Secondary Benzene Sulfonamides.[1][3][4] Crystal Growth & Design, 10(10), 4550–4564.[3][4] Link[1][2][3]

-

Mettler Toledo. (n.d.).[1][3][4] Oiling Out in Crystallization: Mechanisms and Solutions. Mettler Toledo Technical Library.[3][4] Link[1][2][3]

-

MDPI. (2019).[1][3][4] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[13] Molbank, 2019(1), M1040.[3][4] Link

-

Perlovich, G. L., et al. (2013).[1][3][4] Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. Journal of Chemical Thermodynamics.[1][3][4] Link

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 138-41-0: 4-Carboxybenzenesulfonamide | CymitQuimica [cymitquimica.com]

- 3. Carzenide | 138-41-0 [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fsis.usda.gov [fsis.usda.gov]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. benchchem.com [benchchem.com]

- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

Minimizing side reactions in the coupling of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid